N-(Aminocarbonyl)-3-hydroxy-a-methyl-L-tyrosine

Carbidopa synthesis Hoffmann rearrangement Process chemistry yield comparison

N-(Aminocarbonyl)-3-hydroxy-α-methyl-L-tyrosine (CAS 43197-06-4, molecular formula C₁₁H₁₄N₂O₅, MW 254.24) is a chiral urea derivative of L-α-methyldopa that serves as the penultimate intermediate in the Hoffmann rearrangement route to (S)-(−)-carbidopa, the peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor used globally in combination with levodopa for Parkinson's disease therapy. The compound is catalogued under the IUPAC designation (S)-3-(3,4-dihydroxyphenyl)-2-methyl-2-ureidopropanoic acid and is also recognized as Carbidopa Related Compound 3 in pharmacopeial monographs.

Molecular Formula C11H14N2O5
Molecular Weight 254.24 g/mol
Cat. No. B13339681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Aminocarbonyl)-3-hydroxy-a-methyl-L-tyrosine
Molecular FormulaC11H14N2O5
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NC(=O)N
InChIInChI=1S/C11H14N2O5/c1-11(9(16)17,13-10(12)18)5-6-2-3-7(14)8(15)4-6/h2-4,14-15H,5H2,1H3,(H,16,17)(H3,12,13,18)/t11-/m0/s1
InChIKeyVXDGAWHKWZTBEQ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Aminocarbonyl)-3-hydroxy-α-methyl-L-tyrosine (CAS 43197-06-4) Procurement & Technical Profile for Carbidopa Intermediate Sourcing


N-(Aminocarbonyl)-3-hydroxy-α-methyl-L-tyrosine (CAS 43197-06-4, molecular formula C₁₁H₁₄N₂O₅, MW 254.24) is a chiral urea derivative of L-α-methyldopa that serves as the penultimate intermediate in the Hoffmann rearrangement route to (S)-(−)-carbidopa, the peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor used globally in combination with levodopa for Parkinson's disease therapy . The compound is catalogued under the IUPAC designation (S)-3-(3,4-dihydroxyphenyl)-2-methyl-2-ureidopropanoic acid and is also recognized as Carbidopa Related Compound 3 in pharmacopeial monographs . Its free catechol hydroxyl groups distinguish it from the methyl-protected congener (CAS 28861-00-9) and position it one deprotection step closer to the final carbidopa API .

Why N-(Aminocarbonyl)-3-hydroxy-α-methyl-L-tyrosine Cannot Be Replaced by Alternative Carbidopa Intermediates Without Process Revalidation


Carbidopa can be manufactured via at least three distinct synthetic strategies — the classical Hoffmann rearrangement via a urea intermediate, the oxaziridine/methyldopa ester imine route, and the hydrazine direct-coupling approach — each employing chemically dissimilar intermediates with different protecting-group regimes, stereochemical control points, and impurity profiles [1]. N-(Aminocarbonyl)-3-hydroxy-α-methyl-L-tyrosine bears free catechol hydroxyls (unprotected 3,4-dihydroxyphenyl moiety), meaning its direct Hoffmann rearrangement yields carbidopa without a final O-demethylation step; the methoxy-protected analog (CAS 28861-00-9, MW 282.29) requires aggressive HBr or BBr₃ deprotection that introduces additional impurity risks and yield losses . Substitution between these intermediates is therefore not a trivial drop-in replacement — it mandates re-optimization of the subsequent reaction step, altered work-up procedures, and revalidation of the impurity profile against pharmacopeial specifications . The quantitative basis for these differences is detailed in the evidence items below.

N-(Aminocarbonyl)-3-hydroxy-α-methyl-L-tyrosine: Comparator-Based Quantitative Differentiation Evidence for Procurement Decisions


Hoffmann Urea Route vs. Oxaziridine Route: Total Synthesis Yield Quantified for Carbidopa Intermediate Selection

The classical Hoffmann rearrangement route — in which N-(Aminocarbonyl)-3-hydroxy-α-methyl-L-tyrosine (or its dimethoxy-protected variant) serves as the urea substrate for the key C→N migration step — delivers carbidopa with a reported overall yield of approximately 25% from the aminonitrile precursor [1]. In contrast, the alternative oxaziridine route (CN102702019B), in which methyldopa ester reacts with oxaziridine to form a methyldopa imido ester followed by hydrolysis, achieves a final-step yield of approximately 87% (isolated carbidopa, content >98.5%) [2]. The 3.5-fold yield difference in the final bond-forming step is a critical cost-of-goods driver for large-scale procurement planning, though it must be weighed against the oxaziridine route's reliance on chloramine-generated oxaziridine reagents and the associated safety/scale-up considerations [2].

Carbidopa synthesis Hoffmann rearrangement Process chemistry yield comparison

Free Catechol vs. Methyl-Protected Urea Intermediate: Molecular Weight, Deprotection Burden, and Oxidation Sensitivity Compared

N-(Aminocarbonyl)-3-hydroxy-α-methyl-L-tyrosine (CAS 43197-06-4; C₁₁H₁₄N₂O₅; MW 254.24) carries free 3,4-dihydroxyphenyl (catechol) hydroxyls, whereas the downstream-dimethoxy intermediate N-(Aminocarbonyl)-3-methoxy-O,α-dimethyl-L-tyrosine (CAS 28861-00-9; C₁₃H₁₈N₂O₅; MW 282.29) has both phenolic hydroxyls methylated . The molecular weight difference (28.05 Da, corresponding to two methyl groups) reflects the additional protection/deprotection burden: using the free-catechol intermediate directly subjects it to the Hoffmann rearrangement without a terminal HBr or BBr₃ O-demethylation step, eliminating one synthetic operation and its associated yield loss [1]. However, the free catechol is susceptible to aerobic oxidation to the ortho-quinone, imposing stricter inert-atmosphere handling requirements during storage and reaction setup compared to the methyl-protected analog [2].

Protecting group strategy Catechol oxidation Intermediate stability

Enantiomeric Configuration Retention: (S)-Carbidopa Precursor vs. Racemic or (R)-Isomer Impurity Risk

N-(Aminocarbonyl)-3-hydroxy-α-methyl-L-tyrosine is derived from L-α-methyldopa and retains the (S)-configuration at the α-carbon (C-2 of the propanoic acid backbone), which is a prerequisite for producing the pharmacologically active (S)-(−)-carbidopa enantiomer [1]. The USP monograph for carbidopa specifies a limit of methyldopa (the immediate chiral precursor) at ≤0.5% and carbidopa related compound A (3-O-methylcarbidopa) at ≤0.5% [2]. Any racemization at the urea intermediate stage would propagate through to the final API as the (R)-enantiomer (CAS 28875-92-5, Carbidopa EP Impurity K), which is separately controlled as a specified impurity . The enantiomeric purity of this compound can be verified by chiral HPLC methods developed for the carbidopa/levodopa/methyldopa compound class, with relative retention times for methyldopa at 0.8 and carbidopa at 1.0 serving as system suitability benchmarks [3].

Chiral purity Enantiomeric excess Carbidopa pharmacopeial specification

Carbidopa vs. Benserazide: Blood-Brain Barrier Penetration and Target Engagement Selectivity as Context for Carbidopa Intermediate Sourcing Rationale

The sustained clinical demand for carbidopa — the final API derived from this intermediate — is supported by its favorable peripheral selectivity profile relative to the only other clinically used AADC inhibitor, benserazide. Carbidopa does not cross the blood-brain barrier (BBB) under normal clinical circumstances, whereas benserazide can be detected in brain tissue following high administered doses, raising the potential for central AADC inhibition and altered striatal dopamine metabolism at elevated exposures [1]. In rat models, at 50 mg/kg i.p., both carbidopa and benserazide decreased striatal decarboxylase activity; however, at 10 mg/kg i.p., only benserazide significantly reduced central enzyme activity [2]. This differential BBB penetration profile — carbidopa being strictly peripherally restricted at therapeutic doses — underpins the continued preference for carbidopa/levodopa (Sinemet) over benserazide/levodopa (Madopar) in several major markets and directly sustains global procurement demand for carbidopa intermediates [3].

Blood-brain barrier penetration Peripheral AADC selectivity Parkinson's disease therapy

Carbidopa vs. Benserazide: In Vitro AADC Inhibitory Potency (IC₅₀) Quantitatively Compared

Although benserazide demonstrates approximately 55-fold greater in vitro potency against human aromatic L-amino acid decarboxylase (AADC; IC₅₀ = 0.53 μM) compared to carbidopa (IC₅₀ = 29 ± 2 μM), the clinical preference for carbidopa in several major markets is driven by its more predictable peripheral restriction and a distinct regulatory dossier — not by potency advantage [1]. In head-to-head MPTP-primate studies, carbidopa and benserazide produced comparable locomotor activity improvement and motor disability reversal when co-administered with L-DOPA, with the novel inhibitor L-AMD showing significantly less dyskinesia at equivalent efficacy, confirming that in vivo anti-parkinsonian potentiation of L-DOPA is not simply a function of AADC IC₅₀ [2]. This potency-to-clinical-utility disconnect reinforces the rationale for continued carbidopa intermediate procurement: the market for carbidopa is not displaced by the more potent benserazide, and the synthetic route to each inhibitor is chemically unrelated.

AADC inhibition IC₅₀ comparison Enzyme potency

Pharmacopeial Identity as Carbidopa Related Compound 3: Regulatory Reference Standard Status vs. Non-Compendial Intermediates

N-(Aminocarbonyl)-3-hydroxy-α-methyl-L-tyrosine (CAS 43197-06-4) is officially designated as Carbidopa Related Compound 3 and is listed as a controlled pharmaceutical reference standard by multiple suppliers operating under ISO 17034 accredited reference material programs . In the USP monograph for carbidopa, related substances are controlled with individual impurity limits at ≤0.5% and total impurities at ≤1.0% [1]. This compound serves dual roles: (a) as a process intermediate in the Hoffmann rearrangement route, and (b) as a compendial impurity marker for quantifying residual urea intermediate in the final carbidopa API . By contrast, intermediates from alternative synthetic routes (e.g., methyldopa imido ester from the oxaziridine pathway) do not have corresponding pharmacopeial reference standard designations, which complicates analytical method validation for impurity fate-and-purge studies in regulatory filings [2].

Pharmacopeial reference standard Impurity profiling Regulatory compliance

N-(Aminocarbonyl)-3-hydroxy-α-methyl-L-tyrosine: Evidence-Backed Research and Industrial Application Scenarios


Generic Carbidopa API Manufacturing via the Hoffmann Rearrangement Route

Pharmaceutical manufacturers pursuing ANDA filings for carbidopa/levodopa combination products can source N-(Aminocarbonyl)-3-hydroxy-α-methyl-L-tyrosine as the direct Hoffmann rearrangement substrate, leveraging its dual identity as a compendial reference standard (Carbidopa Related Compound 3) to streamline impurity method validation. The ~25% overall route yield must be weighed against the oxaziridine route's ~87% final step yield [1][2], but the Hoffmann route's well-characterized impurity profile and the availability of certified reference standards for all key intermediates reduce the analytical CMC burden in regulatory submissions .

Carbidopa Impurity Reference Standard for Quality Control and Stability Testing

Quality control laboratories performing USP/EP compendial testing on carbidopa API or finished dosage forms require this compound as Carbidopa Related Compound 3 for HPLC system suitability, impurity quantification, and forced-degradation studies. The USP monograph controls related substances at ≤0.5% per individual impurity and ≤1.0% total impurities, with relative retention times established for methyldopa (0.8), carbidopa (1.0), and related compound A (1.8) [1]. Procurement of ISO 17034-certified reference material ensures traceability to pharmacopeial standards [2].

Process Development and Route Scouting for Carbidopa Synthesis Optimization

Medicinal chemistry and process R&D teams evaluating carbidopa synthetic routes can use this intermediate to benchmark the Hoffmann urea pathway against the oxaziridine route (CN102702019B, 87% yield) [1] and the direct hydrazine coupling approach. The free-catechol intermediate's sensitivity to aerobic oxidation necessitates inert-atmosphere handling — a factor that must be quantified in process safety assessments — while the alternative methyl-protected analog (CAS 28861-00-9) requires an additional HBr deprotection step [2].

Enantiomeric Purity Verification in Carbidopa Intermediate Supply Chains

Procurement and quality assurance teams verifying the chiral purity of incoming carbidopa intermediates can employ chiral HPLC methods with established relative retention benchmarks. Since this compound retains the (S)-configuration from L-α-methyldopa and any racemization propagates to the (R)-carbidopa impurity (CAS 28875-92-5, EP Impurity K), incoming material specifications should include enantiomeric excess testing with acceptance criteria derived from the USP carbidopa monograph (assay 98.0–102.0%, methyldopa ≤0.5%) [1][2].

Quote Request

Request a Quote for N-(Aminocarbonyl)-3-hydroxy-a-methyl-L-tyrosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.